

Trifluoperazine Dimaleate: Application Notes and Protocols for Antiviral Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoperazine (TFP), a phenothiazine derivative and FDA-approved antipsychotic drug, has demonstrated significant potential as a broad-spectrum antiviral agent. This document provides detailed application notes and experimental protocols for the investigation of **trifluoperazine dimaleate** in antiviral research. It summarizes its known mechanisms of action against various viruses, provides available quantitative data on its efficacy, and outlines detailed methodologies for key in vitro and in vivo experiments. The included protocols and diagrams are intended to serve as a practical guide for researchers exploring the antiviral applications of TFP.

Introduction

Trifluoperazine is a calmodulin (CALM) antagonist and a dopamine D2 receptor inhibitor.[1] Its antiviral properties stem from its ability to modulate host cellular pathways that are essential for viral replication. Research has shown TFP to be effective against a range of RNA and DNA viruses, including Vesicular Stomatitis Virus (VSV), Herpes Simplex Virus Type 1 (HSV-1), Dengue Virus (DENV), Zika Virus (ZIKV), and Influenza A virus. The mechanisms of antiviral action are virus-specific and include the inhibition of viral protein synthesis and blockade of viral entry and morphogenesis.

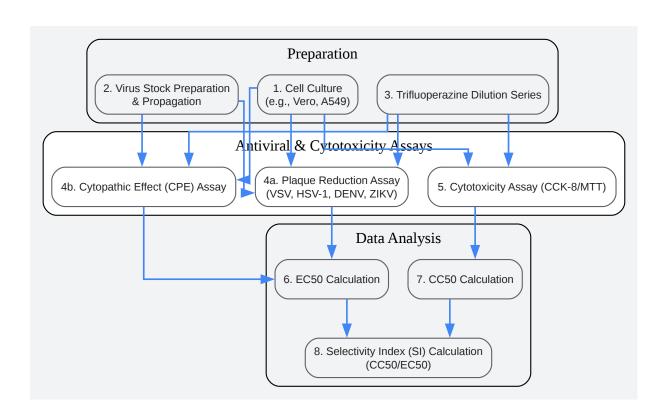
Mechanisms of Antiviral Action



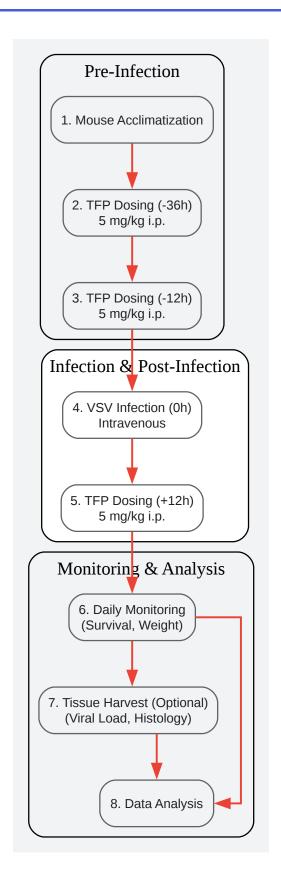
Inhibition of Viral Replication via the PERK-eIF2α Pathway

For viruses such as VSV and HSV-1, trifluoperazine's primary antiviral mechanism involves the induction of the Unfolded Protein Response (UPR) via the PERK-eIF2 α signaling pathway.[1][2] TFP, acting as a calmodulin antagonist, activates the PKR-like endoplasmic reticulum kinase (PERK).[1] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2 α). [1][2] Phosphorylated eIF2 α leads to a global attenuation of protein translation within the host cell, thereby inhibiting the synthesis of viral proteins and suppressing viral replication.[1]









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References

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- 2. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
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